pseudolaric acid C2

Beschreibung

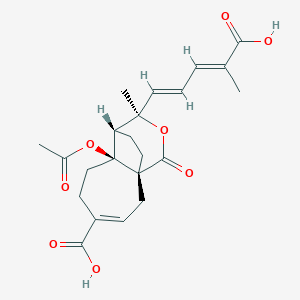

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Origin of Pseudolaric Acid C2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid C2, a diterpenoid with notable antifungal, antimicrobial, and antitumor properties, possesses a fascinating dual origin. It is both a naturally occurring secondary metabolite isolated from the root and trunk bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi), and a specific in vivo metabolite of the more abundant pseudolaric acid B. This technical guide provides an in-depth exploration of the origins of this compound, detailing its isolation from its natural source, its metabolic formation, the biosynthesis of its parent compound, and the analytical methods crucial for its identification and characterization.

Introduction

The pseudolaric acids are a class of diterpenoids that have garnered significant interest in the scientific community for their diverse biological activities. Among these, this compound (PA-C2) stands out due to its unique dual origin. First identified as a constituent of the traditional Chinese medicine "Tu Jin Pi," derived from the bark of Pseudolarix amabilis, it has also been definitively characterized as the primary metabolite of pseudolaric acid B (PA-B) in rats. Understanding both the botanical and metabolic origins of PA-C2 is critical for researchers in natural product chemistry, pharmacology, and drug development. This guide synthesizes the current knowledge on the genesis of this promising bioactive molecule.

Natural Origin: Isolation from Pseudolarix amabilis

This compound is naturally present in the root and trunk bark of Pseudolarix amabilis, a tree indigenous to southeastern China. The bark, known as Cortex Pseudolaricis, has a long history of use in traditional Chinese medicine for treating skin diseases caused by fungal infections.

Isolation and Purification Protocol

While a specific, detailed protocol solely for the isolation of this compound is not extensively published, a general methodology can be compiled from studies on the separation of various pseudolaric acids from P. amabilis. The following is a representative experimental protocol:

Table 1: Generalized Protocol for the Isolation of this compound from Pseudolarix amabilis

| Step | Procedure | Details |

| 1. Extraction | Powdered bark of P. amabilis is extracted with a suitable organic solvent. | Commonly, 95% ethanol is used for cold-soak extraction. This is followed by partitioning with solvents of varying polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity. |

| 2. Column Chromatography | The ethyl acetate fraction, which is rich in diterpenoids, is subjected to repeated column chromatography. | Silica gel is a common stationary phase. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. |

| 3. Further Purification | Fractions containing this compound are further purified. | This often involves additional chromatographic techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. |

Experimental Workflow for Isolation

Unveiling Pseudolaric Acid C2: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid C2 is a diterpenoid of significant interest, isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This document provides a comprehensive technical overview of its discovery, detailed isolation protocols, and physicochemical properties. It also explores its biological activities, primarily as an antifungal and antitumor agent, through the disruption of microtubule polymerization.[2] Methodologies for key experiments are detailed, and quantitative data is presented in structured tables for clarity. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and Sourcing

This compound was first isolated and characterized as part of a broader investigation into the chemical constituents of the root bark of Pseudolarix amabilis, a tree used in traditional Chinese medicine.[1] This natural product is a member of the pseudolaric acid family, which includes other bioactive diterpenoids such as pseudolaric acids A and B.

Physicochemical Properties

This compound is a structurally complex diterpenoid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₈ | [2] |

| Molecular Weight | 418.4 g/mol | [2] |

| CAS Number | 82508-35-8 | [2] |

| Class | Diterpenoid | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general methodology for the isolation and purification of this compound from the root bark of Pseudolarix amabilis. This process involves extraction, fractionation, and chromatographic separation.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction:

-

Air-dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

The ethanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude ethanol extract is suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is enriched with diterpenoids, is collected and concentrated.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol, starting with a low polarity and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light or with a staining agent (e.g., vanillin-sulfuric acid).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water to yield the pure compound.

-

Spectroscopic Characterization

| Spectroscopic Data | Description |

| ¹H-NMR | The proton NMR spectrum would show characteristic signals for olefinic protons, protons adjacent to carbonyl groups and oxygenated carbons, and methyl groups. |

| ¹³C-NMR | The carbon NMR spectrum would reveal the presence of carbonyl carbons (in carboxylic acid and ester groups), olefinic carbons, carbons bearing oxygen atoms, and aliphatic carbons. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula (C₂₂H₂₆O₈). |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal and antitumor properties being the most notable.[2]

Antifungal and Antitumor Activity

While specific quantitative data for this compound is limited in publicly available literature, it is known to contribute to the overall bioactivity of the extracts from which it is derived. Its mechanism of action is believed to be similar to that of the more extensively studied pseudolaric acid B.

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for pseudolaric acids is the disruption of microtubule polymerization.[2] This interference with the cytoskeleton leads to cell cycle arrest and apoptosis in both fungal and cancer cells.

Signaling Pathway for Pseudolaric Acid-Induced Apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Conclusion

This compound is a bioactive diterpenoid with significant potential for further investigation in drug discovery and development. Its isolation from Pseudolarix amabilis provides a basis for obtaining this compound for research purposes. The detailed protocols and understanding of its mechanism of action presented in this guide are intended to support researchers in their exploration of this compound and its therapeutic applications. Further studies are warranted to fully quantify its biological activities and elucidate its complete spectroscopic profile.

References

Pseudolaric Acid C2: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid C2 is a diterpenoid of significant interest within the scientific community, primarily sourced from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1] This natural compound, along with its congeners, has been the subject of extensive research due to its potent biological activities, including antifungal, antimicrobial, and antitumor properties.[1] The primary mechanism of action for pseudolaric acids involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and quantification.

Natural Sources of this compound

The principal natural source of this compound is the root and trunk bark of Pseudolarix amabilis, a tree native to Eastern China.[1][2] In traditional Chinese medicine, the root bark, known as "Tu-Jin-Pi," has been utilized for centuries to treat various skin ailments due to its antifungal properties.[3] this compound is also identified as a specific metabolite of Pseudolaric acid B in plasma, urine, bile, and feces after oral and intravenous administration in rats.

Quantitative analysis of this compound, along with other major pseudolaric acids, in various samples of Cortex Pseudolaricis has been performed using High-Performance Liquid Chromatography (HPLC). The content of these compounds can vary depending on the geographical origin and harvesting time of the plant material.

Quantitative Data of Pseudolaric Acids in Cortex Pseudolaricis

| Sample Origin | Pseudolaric Acid A (mg/g) | Pseudolaric Acid B (mg/g) | Pseudolaric Acid C (mg/g) | Pseudolaric Acid A-O-β-D-glucopyranoside (mg/g) | Pseudolaric Acid B-O-β-D-glucopyranoside (mg/g) |

| Anhui | 0.45 | 1.89 | 0.21 | 0.15 | 0.78 |

| Zhejiang | 0.52 | 2.15 | 0.25 | 0.18 | 0.95 |

| Henan | 0.38 | 1.62 | 0.18 | 0.12 | 0.65 |

| Hubei | 0.41 | 1.75 | 0.20 | 0.14 | 0.72 |

| Commercial Product 1 | 0.35 | 1.55 | 0.17 | 0.11 | 0.61 |

| Commercial Product 2 | 0.48 | 2.01 | 0.23 | 0.16 | 0.88 |

Note: The data is adapted from a study on the quantitative analysis of pseudolaric acids. "Pseudolaric Acid C" is presented here as a proxy for this compound, as specific quantitative data for C2 was not available in the cited literature. It is reasonable to infer similar concentration ranges due to structural similarities and co-extraction.

Extraction and Purification Protocols

The extraction of this compound from the dried and powdered root bark of Pseudolarix amabilis typically involves solvent extraction followed by chromatographic purification. An optimized extraction method aims to maximize the yield while minimizing the extraction of impurities.

Experimental Protocol: Optimized Extraction of Pseudolaric Acids

This protocol is based on an orthogonal array experiment to optimize extraction conditions for pseudolaric acids, including this compound.

1. Materials and Reagents:

- Dried and powdered root bark of Pseudolarix amabilis

- Methanol (analytical grade)

- Deionized water

- Ultrasonic bath

- Filter paper

2. Extraction Procedure:

- Weigh 1.0 g of the powdered plant material.

- Place the powder in a conical flask.

- Add 25 mL of 75% methanol in water (v/v).

- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

- Filter the extract through filter paper.

- Repeat the extraction process on the residue one more time with the same solvent volume and duration.

- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

Experimental Protocol: Purification of this compound

A multi-step chromatographic process is required to isolate this compound from the crude extract.

1. Materials and Reagents:

- Crude extract of Cortex Pseudolaricis

- Silica gel for column chromatography

- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

- C18 column for Prep-HPLC

- Acetonitrile (HPLC grade)

- Water with 0.1% acetic acid (HPLC grade)

2. Purification Procedure:

- Silica Gel Column Chromatography:

- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

- After drying, load the adsorbed sample onto a silica gel column packed with hexane.

- Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing pseudolaric acids.

- Preparative HPLC:

- Pool the fractions enriched with this compound and concentrate them.

- Dissolve the enriched fraction in the mobile phase for injection into the Prep-HPLC system.

- Utilize a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% acetic acid.

- Monitor the elution at 260 nm and collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction to obtain purified this compound.

Visualization of Workflows and Pathways

Extraction and Purification Workflow

Proposed Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The signaling pathway depicted is based on the known mechanisms of the closely related compound, Pseudolaric acid B. It is proposed that this compound induces apoptosis through a similar mechanism involving microtubule disruption and modulation of key apoptotic proteins.

References

Pseudolaric Acid B: A Deep Dive into its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has emerged as a promising natural compound with potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAB's therapeutic effects, focusing on its impact on cell cycle regulation, apoptosis induction, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action: A Multi-Faceted Approach

Pseudolaric acid B exerts its anti-neoplastic activity through a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest at the G2/M phase and triggering programmed cell death (apoptosis) through various signaling cascades.[2][3] Furthermore, PAB has been shown to disrupt the microtubule network, a critical component of the cellular cytoskeleton, and modulate several key signaling pathways that govern cell survival and proliferation.[2]

G2/M Cell Cycle Arrest

A hallmark of PAB's activity is its ability to halt the cell division process at the G2/M transition, preventing cancer cells from progressing into mitosis.[2][4] This effect is primarily mediated by the modulation of key cell cycle regulatory proteins. PAB treatment has been shown to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, two proteins that form a complex essential for entry into mitosis.[5][6] Concurrently, PAB can increase the expression of tumor suppressor proteins p53 and p21, which act as inhibitors of the cell cycle.[5][6] In some cancer cell lines, PAB-induced G2/M arrest is also associated with the activation of the ATM signaling pathway, leading to the phosphorylation and inactivation of Cdc2, a key mitotic kinase.[7]

Induction of Apoptosis

Pseudolaric acid B is a potent inducer of apoptosis in a wide range of cancer cell lines.[8][9] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Mitochondrial Pathway: PAB can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular proteins and cell death.[5][10] The regulation of this pathway is also influenced by the Bcl-2 family of proteins. PAB has been observed to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xl, while upregulating the pro-apoptotic protein Bax.[5][9] In some instances, PAB-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and subsequent degradation of Bcl-2 via the ubiquitin-proteasome pathway.[11]

Caspase-Dependent Apoptosis: The activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), are common events in PAB-induced apoptosis.[5][12] The use of caspase inhibitors has been shown to significantly reduce PAB-induced cell death, confirming the central role of these enzymes.[8][9]

Disruption of Microtubule Dynamics

PAB has been identified as a microtubule-destabilizing agent.[2][3] It directly interacts with tubulin, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to mitotic arrest and subsequent apoptosis.[2] Notably, PAB appears to circumvent multidrug resistance mechanisms mediated by P-glycoprotein, suggesting its potential efficacy in treating resistant cancers.[2]

Key Signaling Pathways Modulated by Pseudolaric Acid B

The anti-cancer effects of Pseudolaric acid B are orchestrated through its influence on a complex network of intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. PAB has been shown to inhibit this pathway by downregulating the expression and phosphorylation of key components, including PI3K, AKT, and mTOR.[5][6] Inhibition of this pathway contributes to the pro-apoptotic effects of PAB and can act synergistically with other PI3K inhibitors.[5][6]

STAT3, ERK1/2, and GSK-3β/β-catenin Pathways

In hepatocellular carcinoma cells, PAB has been found to inhibit the phosphorylation of STAT3, ERK1/2, and Akt.[12] Furthermore, it can suppress the abnormal GSK-3β/β-catenin signaling, a pathway often dysregulated in cancer.[12] The inhibition of these pathways leads to the downregulation of proliferation markers like cyclin D1 and c-Myc, as well as anti-apoptotic proteins such as Bcl-2 and survivin.[12]

JNK Pathway

The c-Jun N-terminal kinase (JNK) pathway can have both pro-apoptotic and pro-survival roles depending on the cellular context. In some cancer cell lines, PAB activates the JNK pathway, and the use of JNK inhibitors can markedly inhibit PAB-induced cell death.[9] In other contexts, PAB-induced autophagy can be reversed to apoptosis by inhibiting autophagy and upregulating phosphorylated JNK.[13]

NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. PAB has been shown to suppress T lymphocyte activation by inhibiting the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of IκB-α.[14]

AMPK/JNK/DRP1/Mitochondrial Fission Pathway

In hepatocellular carcinoma, PAB can trigger apoptosis by activating the AMPK/JNK/DRP1 pathway, leading to mitochondrial fission.[15]

Quantitative Data Summary

The following tables summarize the reported IC50 values of Pseudolaric acid B in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [12] |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [12] |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [12] |

| U87 | Glioblastoma | ~10 | Not Specified | [8] |

| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 | [11] |

| HeLa | Cervical Cancer | 10 | 48 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [6] |

| Tumor Model | Administration | Dose | Inhibitory Rate (%) | Reference |

| Hepatocarcinoma 22 (H22) in mice | Intraperitoneal injection | 30 mg/kg/day for 10 days | 14.4 | [10] |

| Hepatocarcinoma 22 (H22) in mice | Intraperitoneal injection | 60 mg/kg/day for 10 days | 40.1 | [10] |

| Lewis lung cancer in mice | Intraperitoneal injection | 30 mg/kg/day for 10 days | 39.1 | [10] |

| Lewis lung cancer in mice | Intraperitoneal injection | 60 mg/kg/day for 10 days | 47.0 | [10] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to study the mechanism of action of Pseudolaric acid B.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of PAB for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with PAB for the specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with PAB as required. Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Lyse PAB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

-

PAB Addition: Add different concentrations of PAB or a control vehicle to the reaction mixture.

-

Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C.

Visualizing the Mechanisms of Pseudolaric Acid B

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and cellular processes affected by Pseudolaric acid B.

Caption: Overview of Pseudolaric Acid B's multi-target mechanism of action.

Caption: PAB-induced apoptosis via the mitochondrial and caspase pathways.

Caption: PAB-induced G2/M cell cycle arrest mechanism.

References

- 1. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 [frontiersin.org]

- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Pseudolaric Acid C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid C2 is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It belongs to a family of structurally related compounds, the pseudolaric acids, which have garnered significant interest for their diverse biological activities. While the most studied member of this family is Pseudolaric Acid B (PAB), understanding the bioactivity of its metabolite, this compound, is crucial for a comprehensive assessment of the therapeutic potential of this class of compounds. This technical guide provides an in-depth overview of the known biological activities of pseudolaric acids, with a focus on the data available for PAB as a surrogate for understanding the potential of this compound. The methodologies and signaling pathways detailed herein provide a framework for the investigation and development of this compound and its analogs.

The primary mechanism of action for pseudolaric acids is the disruption of microtubule polymerization. This interference with the cytoskeleton leads to cell cycle arrest and the induction of apoptosis, forming the basis of their observed anti-cancer and antifungal properties.[1]

Quantitative Biological Data

Quantitative data on the biological activity of this compound is limited in publicly available literature. The majority of comprehensive studies have focused on Pseudolaric Acid B (PAB) due to its higher potency. The following tables summarize the available quantitative data for PAB, which can be used as a benchmark for evaluating the activity of this compound.

Table 1: Anti-proliferative Activity of Pseudolaric Acid B (PAB) against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 |

| HeLa | Cervical Cancer | 10 | 48 |

Data compiled from studies on Pseudolaric Acid B.

Table 2: Antifungal Activity of Pseudolaric Acid B (PAB)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida tropicalis (Fluconazole-resistant) | 8 - 16 |

| Candida tropicalis (Fluconazole-susceptible) | 8 - 16 |

| Aspergillus fumigatus | Not specified, but showed dose-dependent inhibition |

Data compiled from studies on Pseudolaric Acid B.[2][3]

Core Signaling Pathways

The anti-cancer effects of pseudolaric acids, primarily elucidated through studies on PAB, are mediated by the modulation of several key signaling pathways.

Microtubule Disruption and Cell Cycle Arrest

Pseudolaric acids bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical event that triggers a cascade of downstream effects.

Figure 1. Mechanism of this compound-induced cell cycle arrest.

Induction of Apoptosis

The cell cycle arrest induced by microtubule disruption ultimately leads to programmed cell death, or apoptosis. PAB has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Figure 2. Apoptotic pathways modulated by this compound.

PI3K/AKT/mTOR and MAPK Signaling Pathways

Studies on PAB have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth. Additionally, modulation of the MAPK pathway has been observed.

Figure 3. Inhibition of pro-survival signaling pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 4. Workflow for the MTT-based cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While this compound is currently understudied compared to its analog, PAB, its structural similarity and role as a metabolite of PAB suggest that it likely possesses a similar spectrum of biological activities, including anti-cancer and antifungal effects, albeit potentially with lower potency. The primary mechanism of action is anticipated to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the comprehensive evaluation of this compound.

Future research should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and fungal pathogens to directly compare its potency with PAB. Furthermore, detailed mechanistic studies are required to elucidate whether this compound modulates the same or different signaling pathways as PAB. Such studies will be crucial in determining the potential of this compound as a standalone therapeutic agent or as a contributor to the overall in vivo efficacy of PAB.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudolaric Acid C2: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid C2 is a diterpenoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of the more extensively studied Pseudolaric acid B, it shares a common origin from the root bark of the golden larch tree, Pseudolarix kaempferi. While research specifically focused on this compound is still emerging, its structural relationship to Pseudolaric acid B suggests a potential for similar biological activities, including antifungal, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of this compound, drawing upon available data and leveraging insights from its parent compound to illuminate its potential mechanisms of action and experimental considerations.

Core Physicochemical Data

A foundational aspect of any drug development program is the precise characterization of the molecule of interest. The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Reference |

| CAS Number | 82508-35-8 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₆O₈ | [2][3] |

| Molecular Weight | 418.44 g/mol | [1][4][5] |

Biological Activity and Mechanism of Action

This compound is understood to exert its biological effects primarily through the disruption of microtubule polymerization.[1] This mechanism is shared with its precursor, Pseudolaric acid B, and is a well-established target for anticancer therapies. By interfering with the dynamic assembly and disassembly of microtubules, this compound can impede critical cellular processes such as mitosis, leading to cell cycle arrest and apoptosis.[1]

Due to the limited specific research on this compound, the following sections will detail the established signaling pathways and experimental protocols for Pseudolaric acid B , which is considered a relevant proxy for understanding the potential biological landscape of its metabolite.

Signaling Pathways Implicated in Pseudolaric Acid B Activity

Research into Pseudolaric acid B has revealed its interaction with several key signaling pathways crucial in cancer cell proliferation and survival.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pseudolaric acid B has been shown to inhibit this pathway, leading to decreased phosphorylation of key downstream effectors and ultimately promoting apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric Acid B.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cell survival. Pseudolaric acid B has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

References

- 1. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-crt.org [e-crt.org]

- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Properties of Pseudolaric Acids: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Antifungal Properties of Pseudolaric Acid C2 and its Analogs

Executive Summary

This technical guide provides a comprehensive overview of the antifungal properties of pseudolaric acids, a group of diterpenoids isolated from the root bark of Pseudolarix amabilis. While the primary focus of this guide is on this compound, a notable scarcity of specific research on this particular analog exists in current scientific literature. Consequently, this document leverages the more extensively studied pseudolaric acids A (PAA) and B (PAB) as primary examples to elucidate the antifungal potential of this compound class. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for researchers in mycology and antifungal drug development.

Introduction to Pseudolaric Acids

Pseudolaric acids are natural diterpenoid compounds extracted from the golden larch tree, Pseudolarix amabilis. Traditionally used in Chinese medicine for skin ailments, these compounds have garnered scientific interest for their diverse biological activities. Among the various analogs, pseudolaric acids A and B are the most extensively studied for their antifungal and anti-angiogenic properties[1]. While this compound is structurally related, specific data on its antifungal efficacy and mechanism of action are limited. One source indicates that pseudolaric acid C exhibits weak antifungal activity against Candida albicans, though quantitative data are not provided[2]. This guide will, therefore, focus on the established antifungal properties of PAA and PAB to infer the potential of and guide future research into this compound.

Quantitative Antifungal Activity

The antifungal efficacy of pseudolaric acids A and B has been quantified against a range of fungal pathogens, including various Candida species. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antifungal activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pseudolaric Acids A and B against Various Fungal Species

| Compound | Fungal Species | Fluconazole Susceptibility | MIC Range (µg/mL) | Reference(s) |

| Pseudolaric Acid A | Candida tropicalis | Resistant | 8 - 16 | [3] |

| Candida tropicalis | Susceptible | 8 - 16 | [3] | |

| Candida parapsilosis complex | Not specified | 64 - 128 | [3] | |

| Candida glabrata | Not specified | > 512 | [3] | |

| Pseudolaric Acid B | Candida albicans | Resistant | 0.5 - 4 | [4] |

| Candida albicans | Susceptible | 0.5 - 4 | [4] | |

| Candida tropicalis | Resistant | 8 - 16 | [5][6] | |

| Candida tropicalis | Susceptible | 8 - 16 | [5][6] |

Mechanism of Action

The antifungal mechanisms of pseudolaric acids A and B appear to be multifactorial, primarily targeting the fungal cell membrane and related processes.

Pseudolaric Acid A (PAA): Studies on PAA, particularly in combination with fluconazole, suggest that its antibiofilm activity against Candida albicans stems from the inhibition of fungal adhesion and the transition from yeast to hyphal form[7][8]. This is achieved through the downregulation of genes involved in these critical virulence processes[7][8].

Pseudolaric Acid B (PAB): The proposed mechanisms for PAB are more diverse. Research indicates that PAB can disrupt the integrity of the fungal cell, leading to deformation, swelling, and collapse[5][6]. Furthermore, molecular docking studies suggest that PAB may interact with Rho1, a key enzyme in the synthesis of (1,3)-β-D-glucan, a vital component of the fungal cell wall[9].

Experimental Protocols

The determination of the antifungal activity of compounds like this compound is typically performed using standardized methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate and then inoculating each well with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

Materials:

-

Test compound (e.g., this compound)

-

Fungal isolate

-

Sterile 96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antifungal Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the wells of a 96-well plate.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a positive control (inoculum without the drug) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that shows no visible growth.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Signaling Pathway Target

The mechanism of action for some pseudolaric acids involves disruption of the fungal cell membrane. A key component of the fungal cell membrane is ergosterol. The ergosterol biosynthesis pathway is a common target for antifungal drugs. The following diagram illustrates this pathway and highlights the enzyme lanosterol 14-alpha-demethylase, the target of azole antifungals. While it is not confirmed that this compound targets this pathway, it represents a critical pathway in fungal viability and a potential area for investigation.

Caption: Simplified ergosterol biosynthesis pathway in fungi.

Conclusion and Future Directions

While specific data on the antifungal properties of this compound remain elusive, the available evidence for its analogs, pseudolaric acids A and B, demonstrates a clear potential for this class of compounds in the development of new antifungal therapies. The mechanisms of action, which appear to involve disruption of the fungal cell membrane and inhibition of key virulence factors, are promising areas for further investigation.

Future research should prioritize the systematic evaluation of this compound's antifungal activity against a broad panel of clinically relevant fungi using standardized methodologies such as those outlined by the CLSI. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in determining its potential as a standalone or synergistic antifungal agent. The information provided in this guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudolaric Acid C | CAS:82601-41-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Synergistic Antibiofilm Effects of Pseudolaric Acid A Combined with Fluconazole against Candida albicans via Inhibition of Adhesion and Yeast-To-Hypha Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Pseudolaric Acid C2: A Review of Current Evidence

A comprehensive review of existing scientific literature reveals a significant focus on pseudolaric acid B (PAB) as the primary bioactive compound with potent anticancer properties, while specific data on the anticancer potential of pseudolaric acid C2 (PAC2) remains limited. Research indicates that among structurally similar acids isolated from the root bark of Pseudolarix kaempferi, PAB demonstrates the highest potency against cancer cell lines[1]. This compound, a related diterpenoid and a metabolite of PAB, has been studied in specific contexts but does not feature prominently in cancer research as a cytotoxic agent[2][3].

One study investigating the immunomodulatory effects of pseudolaric acid derivatives found that PAC2 had no significant impact on the expression of Arginase-1 (ARG1) mRNA in M2-like macrophages[3]. This contrasts with other derivatives that showed modulatory effects, suggesting a lower bioactivity for PAC2 in this specific assay[3]. The bulk of anticancer research has been directed towards PAB, for which extensive data on its mechanism of action, cytotoxicity, and effects on signaling pathways are available.

Given the scarcity of specific data for this compound, this guide will summarize the well-documented anticancer properties of the closely related and more potent compound, pseudolaric acid B , to provide a relevant framework for researchers.

In-Depth Technical Guide: The Anticancer Potential of Pseudolaric Acid B

Introduction

Pseudolaric acid B (PAB) is a diterpene acid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAB has emerged as a promising anticancer agent with potent cytotoxic effects against a wide range of human cancer cell lines, including those resistant to multiple drugs[1][4][5]. This guide details its mechanism of action, cytotoxic efficacy, and the experimental protocols used to elucidate its anticancer properties.

Cytotoxicity and Efficacy

PAB exhibits significant growth-inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | [6] |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | [6] |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | [6] |

| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 h | [7] |

| HeLa | Cervical Cancer | 10 (approx.) | 48 h | [4] |

| Various | Multiple | 0.17 - 5.20 | Not Specified | [8] |

Mechanism of Action: Microtubule Destabilization

The primary anticancer mechanism of PAB is its function as a microtubule-destabilizing agent[1][5]. By interacting with tubulin, PAB inhibits its polymerization into microtubules. This disruption of the cellular microtubule network has profound downstream effects, leading to cell cycle arrest and apoptosis[1][5].

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Preparation: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing glutamate, PIPES, EGTA, MgCl2, and GTP) and kept on ice.

-

Reaction Setup: The tubulin solution is added to a 96-well plate. PAB, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO) are added to respective wells.

-

Measurement: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

-

Analysis: The rate and extent of polymerization in the presence of PAB are compared to the controls. A dose-dependent inhibition of the absorbance increase indicates that the compound inhibits tubulin polymerization[1].

Induction of G2/M Cell Cycle Arrest and Apoptosis

By disrupting mitotic spindle formation, PAB causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents[1][8][9]. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death[1][10].

-

Cell Culture and Treatment: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded and allowed to adhere overnight. Cells are then treated with various concentrations of PAB or a vehicle control for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase[9].

Apoptosis is further confirmed through methods like Annexin V/PI staining, DAPI staining for nuclear condensation, and Western blotting for apoptotic markers[7][9].

Modulation of Key Signaling Pathways

PAB influences multiple signaling pathways critical for cancer cell survival and proliferation.

PAB has been shown to downregulate the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in triple-negative breast cancer and hepatocellular carcinoma cells[6][9]. This inhibition contributes to its pro-apoptotic effects. The activity of this pathway can be assessed via Western blotting for phosphorylated and total levels of PI3K, Akt, and mTOR[9].

In hepatocellular carcinoma, PAB treatment leads to the downregulation of phosphorylated STAT3 and ERK1/2, two crucial pathways involved in cell proliferation and survival[6].

PAB induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio[4][11]. This shift promotes mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, including caspase-9 and caspase-3, culminating in apoptosis[7][9][10].

-

Cell Lysis: Following treatment with PAB, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, Bcl-2, Cleaved Caspase-3, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[1][6][9].

Conclusion

While research on this compound is sparse, pseudolaric acid B stands out as a potent natural anticancer compound. Its primary mechanism involves the destabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. Furthermore, PAB modulates several key oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and ERK. Its ability to circumvent multidrug resistance phenotypes further highlights its therapeutic potential[1][5]. Future research could explore whether derivatives of PAB, including modifications to the PAC2 structure, might yield compounds with improved efficacy or novel mechanisms of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudolaric Acid C2: A Comprehensive Technical Guide on its Formation as a Metabolite of Pseudolaric Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest for its potent cytotoxic and anti-cancer properties. Preclinical studies have revealed that PAB undergoes rapid and extensive metabolism to its primary metabolite, Pseudolaric acid C2 (PAC2). This technical guide provides an in-depth overview of the metabolic conversion of PAB to PAC2, focusing on the enzymatic processes, quantitative data, and detailed experimental protocols. Furthermore, this document explores the known biological activities and impacted signaling pathways of both PAB and its metabolite, PAC2, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Pseudolaric acid B is a bioactive natural product with a range of biological activities, including antifungal, antifertility, and notably, potent antitumor effects. Its mechanism of action is partly attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. However, the in vivo efficacy and pharmacokinetic profile of PAB are intrinsically linked to its metabolic fate. The predominant metabolic pathway for PAB is its conversion to this compound. Understanding the dynamics of this metabolic transformation is crucial for elucidating the true active form of the drug in vivo and for the rational design of future therapeutic strategies.

Metabolic Conversion of Pseudolaric Acid B to this compound

The metabolic transformation of PAB to PAC2 is characterized by the hydrolysis of the C-19 ester bond. This reaction is not mediated by hepatic cytochrome P450 enzymes or intestinal microflora, but rather by plasma esterases.

Enzymatic Hydrolysis in Plasma

In vitro studies have demonstrated that PAB is rapidly metabolized to PAC2 when incubated with whole blood or plasma. This conversion is a time-dependent process, indicating an enzyme-mediated reaction. The primary enzymes responsible for this hydrolysis are plasma esterases, which efficiently cleave the ester linkage on PAB to yield PAC2.

In Vivo Metabolism

Following both oral and intravenous administration of PAB in rats, PAC2 has been identified as the specific and predominant metabolite in plasma, urine, bile, and feces. Notably, the parent compound, PAB, is often found in very low concentrations or is undetectable in these biological matrices, underscoring the rapid and extensive nature of its metabolism to PAC2 in vivo.

Quantitative Data

While comprehensive kinetic data on the conversion of PAB to PAC2 is limited in publicly available literature, pharmacokinetic studies of PAB provide indirect evidence of its rapid metabolism.

Table 1: Pharmacokinetic Parameters of Pseudolaric Acid B in Rats Following Intravenous Administration

| Dosage (mg/kg) | t½ (min) | C₀ (ng/mL) | AUC₀-t (ng·h/mL) |

| 2.0 | 16.1 ± 5.6 | - | - |

| 4.0 | 30.0 ± 13.7 | - | - |

| 8.0 | 27.4 ± 5.3 | - | - |

Data extracted from a study by Suo et al. (2015). C₀ and AUC values were not explicitly provided in the abstract.[1]

The short half-life (t½) of PAB in rats, even at varying doses, is indicative of its rapid clearance from the plasma, which is largely attributed to its swift conversion to PAC2.[1]

Experimental Protocols

In Vitro Metabolism of Pseudolaric Acid B in Rat Plasma

This protocol describes a general procedure for assessing the in vitro metabolism of PAB to PAC2 in rat plasma.

Materials:

-

Pseudolaric acid B (PAB) standard

-

Rat plasma (freshly collected with an anticoagulant such as heparin or EDTA)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Acetonitrile (ACN)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

-

Pre-warm rat plasma to 37°C.

-

Initiate the metabolic reaction by adding a small volume of the PAB stock solution to the pre-warmed plasma to achieve the desired final concentration.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile to the aliquot.

-

Vortex the sample vigorously to precipitate plasma proteins.

-

Centrifuge the sample at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant and analyze for the concentrations of PAB and PAC2 using a validated LC-MS/MS method.

LC-MS/MS Method for the Quantification of Pseudolaric Acid B

The following is a summary of a validated LC-MS/MS method for the quantification of PAB in rat plasma. A similar methodology could be adapted for the simultaneous quantification of PAB and PAC2.

Instrumentation:

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.

-

Flow Rate: Typically around 0.4 mL/min.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for these acidic compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for PAB and an internal standard would be monitored. For PAB, a potential transition could be based on its molecular weight.

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Precipitate proteins using acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A calibration curve for PAB in rat plasma was linear over the range of 0.86-288 ng/mL.[1] The lower limit of quantification was 0.86 ng/mL, with accuracy between -9.1% and 7.0% relative error and precision from 1.2 to 10.6% relative standard deviation.[1]

Biological Activity and Signaling Pathways

The majority of research has focused on the biological activities of the parent compound, PAB. However, given its rapid conversion to PAC2, it is plausible that PAC2 contributes to the overall pharmacological effect.

Biological Activity of Pseudolaric Acid B

-

Antitumor Activity: PAB exhibits significant cytotoxicity against a wide range of cancer cell lines, including those of the liver, lung, colon, and breast.[2] It induces G2/M cell cycle arrest and apoptosis.[2]

-

Microtubule Destabilization: PAB directly interacts with tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[2][3][4]

Biological Activity of this compound

Direct studies on the biological activity of PAC2 are limited. However, one study noted that while structurally similar acids were isolated, PAB showed the highest potency toward cancer cell lines, suggesting PAC2 may be less active than its parent compound in this regard.[2] Further research is warranted to fully characterize the pharmacological profile of PAC2.

Signaling Pathways Modulated by Pseudolaric Acid B

PAB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

-

PI3K/AKT/mTOR Pathway: PAB inhibits the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[4]

-

NF-κB Pathway: PAB has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.

-

MAPK Pathway: PAB can inhibit the activation of the p38 MAPK signaling cascade.

-

STAT3 Pathway: PAB treatment has been shown to down-regulate the phosphorylation of STAT3.

-

GSK-3β/β-catenin Pathway: PAB can suppress abnormal GSK-3β/β-catenin signaling.

Visualizations

Metabolic Pathway of Pseudolaric Acid B

Caption: Metabolic conversion of PAB to PAC2 via plasma esterase-mediated hydrolysis.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for the in vitro metabolism study of PAB in rat plasma.

Signaling Pathways Affected by Pseudolaric Acid B

Caption: Key signaling pathways inhibited by Pseudolaric acid B.

Conclusion

Pseudolaric acid B is a promising anti-cancer agent that undergoes rapid and extensive metabolism to its primary metabolite, this compound, through hydrolysis by plasma esterases. This metabolic conversion is a critical factor in the pharmacokinetic profile of PAB. While PAB has been the primary focus of biological studies, further investigation into the pharmacological activities of PAC2 is essential to fully understand the in vivo effects of PAB administration. The experimental protocols and data presented in this guide provide a valuable resource for researchers working on the development of PAB and related compounds as potential cancer therapeutics. A deeper understanding of the interplay between PAB and PAC2 will undoubtedly contribute to the optimization of dosing strategies and the design of novel analogs with improved pharmacological properties.

References

- 1. Development and validation of LC-MS/MS method for quantification of pseudolaric acid B from the root bark of Pseudolarix kaempferi in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pseudolaric Acid C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of pseudolaric acid C2, a bioactive diterpenoid with potential applications in pharmacology. Due to the absence of a direct total synthesis of this compound in the current literature, this guide outlines a two-stage strategic approach: first, the total synthesis of the closely related and well-documented precursor, pseudolaric acid B; and second, a proposed selective hydrolysis of the methyl ester of pseudolaric acid B to yield the target molecule, this compound. This methodology is based on established synthetic routes and selective chemical transformations, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Pseudolaric acids are a family of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Among them, pseudolaric acid B has been the subject of significant synthetic efforts due to its potent antifungal, antifertility, and cytotoxic activities. This compound has been identified as a specific metabolite of pseudolaric acid B, suggesting a close structural and biosynthetic relationship. Structurally, this compound is the C-4 carboxylic acid analogue of pseudolaric acid B, which possesses a methyl ester at this position. This document details a feasible synthetic pathway to obtain this compound for research and drug development purposes.

Overall Synthetic Strategy

The synthesis of this compound is envisioned to proceed in two main stages, as depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Total Synthesis of Pseudolaric Acid B

The total synthesis of pseudolaric acid B has been accomplished by several research groups. The route developed by Trost and colleagues is a notable example, featuring a key Rh-catalyzed intramolecular [5+2] cycloaddition to construct the core seven-membered ring.[1][2][3][4]

Key Reactions and Methodologies

The synthesis of pseudolaric acid B is a multi-step process involving several key transformations. A simplified retrosynthetic analysis is presented below to highlight the main strategic disconnections.

Caption: Simplified retrosynthetic analysis of pseudolaric acid B.

A summary of the key experimental steps adapted from the literature is provided in the following table.

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Noyori Asymmetric Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)], HCOOH, Et3N, CH2Cl2 | 95 |

| 2 | Charette-Simmons Cyclopropanation | Et2Zn, CH2I2, DCE | 85 |

| 3 | [5+2] Cycloaddition | [Rh(CO)2Cl]2, AgSbF6, DCE, 80 °C | 75 |

| 4 | Diastereoselective Epoxidation | m-CPBA, CH2Cl2 | 90 |

| 5 | Radical Cyclization | (TMS)3SiH, AIBN, Toluene, 80 °C | 65 |

| 6 | Lactonization | Otera's catalyst, Toluene, 110 °C | 80 |

| 7 | Stille Coupling | Pd(PPh3)4, CuI, AsPh3, NMP | 70 |

Note: Yields are approximate and may vary based on experimental conditions.

Experimental Protocol: Representative Key Step - [5+2] Cycloaddition

Objective: To construct the central seven-membered ring of the polyhydroazulene core.

Materials:

-

Vinylcyclopropane-alkyne precursor

-

Dimeric rhodium(I) dicarbonyl chloride ([Rh(CO)2Cl]2)

-

Silver hexafluoroantimonate (AgSbF6)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the vinylcyclopropane-alkyne precursor (1.0 eq).

-

Add anhydrous DCE to dissolve the precursor.

-

In a separate flask, prepare a solution of [Rh(CO)2Cl]2 (0.05 eq) and AgSbF6 (0.10 eq) in anhydrous DCE.

-

Add the catalyst solution to the precursor solution dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroazulene product.

Stage 2: Proposed Synthesis of this compound via Selective Hydrolysis

The conversion of pseudolaric acid B to this compound requires the selective hydrolysis of the C-4 methyl ester to the corresponding carboxylic acid, without affecting the C-7 acetate or the lactone moiety.

Comparison of Pseudolaric Acid B and C2 Structures

| Compound | Molecular Formula | Molecular Weight | Key Functional Group Difference |

| Pseudolaric Acid B | C23H28O8 | 432.46 g/mol | C-4 Methyl Ester |

| This compound | C22H26O8 | 418.44 g/mol | C-4 Carboxylic Acid |

The structural difference highlights the need for a highly selective hydrolysis method.

Proposed Signaling Pathway for Selective Hydrolysis

Several reagents are known to effect the selective hydrolysis of methyl esters in the presence of other ester functionalities. Two promising methods are presented here.

Method A: Trimethyltin Hydroxide

Trimethyltin hydroxide is a mild and effective reagent for the selective hydrolysis of methyl esters, particularly in complex molecules.

Caption: Proposed hydrolysis of pseudolaric acid B using trimethyltin hydroxide.

Method B: Lithium Iodide

Lithium iodide in a high-boiling solvent like pyridine or collidine can selectively cleave methyl esters via an SN2 mechanism.

Caption: Proposed hydrolysis of pseudolaric acid B using lithium iodide.

Experimental Protocol: Selective Hydrolysis using Trimethyltin Hydroxide

Objective: To selectively hydrolyze the methyl ester of pseudolaric acid B to the carboxylic acid of this compound.

Materials:

-

Pseudolaric Acid B

-

Trimethyltin hydroxide (Me3SnOH)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Ethyl acetate

-

Aqueous potassium hydrogen sulfate (KHSO4) solution (0.01 M)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve pseudolaric acid B (1.0 eq) in anhydrous DCE in a round-bottom flask.

-

Add trimethyltin hydroxide (3.0-5.0 eq) to the solution.

-